4-(4-氯苯胺)哌啶-1-甲酸叔丁酯

概述

描述

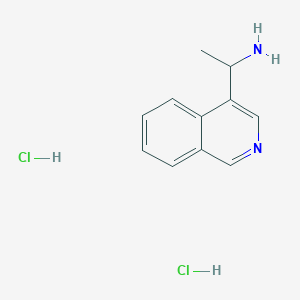

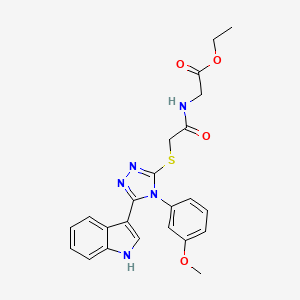

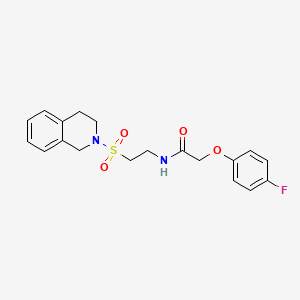

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is a compound with a molecular weight of 310.82 . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .

Synthesis Analysis

This compound is one of the precursors used in the synthesis of fentanyl and its analogues . In 2017, two main precursors, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control. Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture, including Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate .Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-(4-chloroanilino)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 .Chemical Reactions Analysis

As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is 310.82 . Other physical and chemical properties are not specified in the search results.科学研究应用

合成和中间体应用

- 4-(4-氯苯胺)哌啶-1-甲酸叔丁酯已被用作各种具有生物活性的化合物合成的重要中间体。例如,它的衍生物被用于合成克唑替尼,一种用于癌症治疗的药物 (D. Kong 等,2016)。

结构研究

- X 射线研究表明,某些叔丁基哌啶-1-甲酸衍生物以特定形式结晶,从而深入了解了它们的分子结构。这对于了解这些化合物的化学行为和潜在应用至关重要 (C. Didierjean 等,2004)。

哌啶衍生物的合成

- 哌啶衍生物已使用结构上与 4-(4-氯苯胺)哌啶-1-甲酸叔丁酯相关的叔丁基 4-氧哌啶-1-甲酸二甲基腙合成。这些衍生物是制备各种哌啶化合物的前体,这些化合物在药物化学中具有广泛的应用 (A. I. Moskalenko & V. Boev,2014)。

抗癌药物的中间体

- 叔丁基哌啶-1-甲酸衍生物已被确定为合成小分子抗癌药物的重要中间体。它们的化学性质使它们适用于药物开发,突出了 4-(4-氯苯胺)哌啶-1-甲酸叔丁酯在药物应用中的多功能性 (张斌良等,2018)。

防腐蚀性能

- 一种与 4-(4-氯苯胺)哌啶-1-甲酸叔丁酯在结构上相关的杂环化合物对酸性溶液中的碳钢表现出有效的防腐蚀性能。这表明叔丁基哌啶-1-甲酸衍生物在材料科学中具有潜在的工业应用 (B. Praveen 等,2021)。

安全和危害

While specific safety and hazard information for this compound is not available in the search results, it’s important to note that as a precursor to fentanyl, it is associated with significant risks. Fentanyl is a potent opioid and is one of the major contributing drugs to the opioid crisis in North America .

未来方向

作用机制

Target of Action

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .

Mode of Action

Upon administration, Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate interacts with its targets, the opioid receptors. This interaction results in the activation of these receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

The activation of the opioid receptors by Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate affects several biochemical pathways. These include the inhibition of adenylate cyclase, decreased calcium conductance, and increased potassium conductance. The downstream effects of these changes include hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate’s action include the activation of opioid receptors and the subsequent changes in cellular ion conductance. These changes result in decreased neurotransmitter release and reduced perception of pain .

属性

IUPAC Name |

tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCGLDYCFQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)